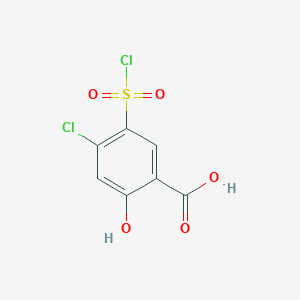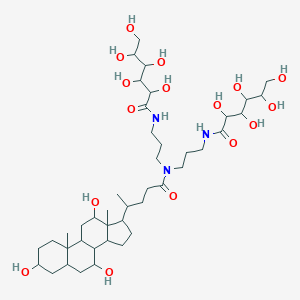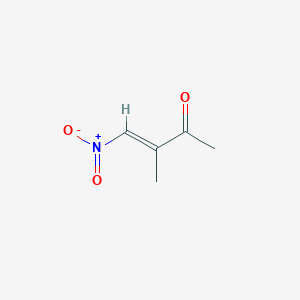
卤代哌啶醇N-氧化物
描述
Haloperidol is a well-known antipsychotic medication used primarily for the treatment of schizophrenia and other psychotic disorders. It functions as a dopamine receptor antagonist and has been a cornerstone in the management of psychosis for many years. The drug has been extensively studied for its pharmacological effects, metabolism, and potential for causing adverse effects, including oxidative stress and neurotoxicity .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of Haloperidol N-Oxide, they do provide insights into the metabolism of haloperidol. Haloperidol undergoes extensive metabolism in the body, and understanding its metabolic pathways is crucial for both improving its therapeutic efficacy and minimizing its side effects .
Molecular Structure Analysis
The molecular structure of haloperidol is key to its function as a dopamine receptor antagonist. The structure-activity relationship of haloperidol has been well-studied, and it is known that its potency is largely due to its ability to cross the blood-brain barrier and bind to dopamine receptors, thereby modulating neurotransmission .
Chemical Reactions Analysis
Haloperidol has been shown to induce oxidative stress in various cell types. It increases intracellular peroxides and decreases intracellular glutathione levels, leading to cell death. Antioxidants such as vitamin E can inhibit these oxidative effects, suggesting that haloperidol's cytotoxicity is mediated through the generation of reactive oxygen species . Additionally, haloperidol can inhibit neuronal nitric oxide synthase activity, which may affect neuronal functions and contribute to its neuroleptic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of haloperidol contribute to its biological activity and pharmacokinetics. It is known to induce calcium ion influx via L-type calcium channels in hippocampal cells, which increases susceptibility to oxidative stress . Haloperidol also targets lysosomal ferrous ions, which may play a role in preventing oxytosis/ferroptosis, a type of cell death associated with oxidative damage .
Relevant Case Studies
Several studies have explored the effects of haloperidol on cellular models. For instance, haloperidol-induced oxidative toxicity in clonal hippocampal cells can be suppressed by antioxidants, which protect against cell death . Chronic administration of haloperidol has been linked to increased neuronal nitric oxide synthase expression in rats, suggesting a role in the development of dopaminergic behavioral supersensitivity . In another study, haloperidol was found to cause cytoskeletal collapse in neuroblastoma cells through tau hyperphosphorylation induced by oxidative stress, which has implications for neurodevelopment . Moreover, haloperidol has been shown to have an antitumoral effect by increasing macrophage spreading and nitric oxide production in tumor-bearing mice .
科学研究应用
精神病性疾病的治疗
卤代哌啶醇广泛用于治疗精神病性疾病 . 在一项研究中,21名慢性精神病女性住院患者(包括16名精神分裂症患者)接受了肌肉注射的卤代哌啶醇癸酸盐 . 与口服治疗期间相比,约三分之二的患者的临床状况保持不变或有所改善 .
药代动力学研究
卤代哌啶醇经常用于药代动力学研究 . 在上面提到的同一项研究中,第一次注射后达到了相对稳定的卤代哌啶醇血浆浓度,并且与口服药物观察到的浓度相对应 . 在血浆浓度和给药剂量之间发现了非常显著的相关性,但在血浆浓度和治疗效果之间没有发现相关性 .
重症监护室患者谵妄的治疗
卤代哌啶醇被认为是危重患者谵妄的一线治疗方法 . 但是,缺乏疗效的临床证据,并且尚未在重症监护病房 (ICU) 患者中进行药代动力学研究 . 进行了一项研究,以建立一个药代动力学模型来描述该人群的 PK,以提高对剂量的了解
安全和危害
Haloperidol may result in a movement disorder known as tardive dyskinesia which may be permanent . Neuroleptic malignant syndrome and QT interval prolongation may occur, the latter particularly with IV administration . In older people with psychosis due to dementia, it results in an increased risk of death . When taken during pregnancy it may result in problems in the infant .
未来方向
Two recent randomized, placebo-controlled trials assessed the efficacy and safety of haloperidol for the treatment of delirium in ICU patients: the Modifying the Impact of ICU-Associated Neurological Dysfunction-USA (MIND-USA) Study and the Agents Intervening against Delirium in the Intensive Care Unit (AID-ICU) trial . A Bayesian analysis of MIND-USA and examinations of long-term outcomes of the AID-ICU trial including 1-year mortality, health-related quality of life and cognitive measures along with future trials examining the effect of haloperidol on agitation and delirium severity will add important information to guide clinical decisions .
作用机制
Mode of Action
Haloperidol N-Oxide exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .
Biochemical Pathways
The biochemical pathways involved in the metabolism of Haloperidol include glucuronidation , reduction to reduced Haloperidol, and CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol . The intrinsic clearances of the back-oxidation of reduced Haloperidol to the parent compound, oxidative N-dealkylation, and pyridinium formation are of the same order of magnitude, suggesting that the same enzyme system is responsible for these reactions .
Pharmacokinetics
The pharmacokinetics of Haloperidol involve several processes. The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced Haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 .
Result of Action
The result of Haloperidol’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The action of Haloperidol can be influenced by various environmental factors. Pharmacokinetic interactions occur between Haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol . Interactions of Haloperidol with most drugs lead to only small changes in plasma Haloperidol concentrations, suggesting that the interactions have little clinical significance . The coadministration of carbamazepine, phenytoin, phenobarbital, rifampicin or quinidine affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
生化分析
Biochemical Properties
The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans
Cellular Effects
Haloperidol, the parent compound, is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . This action influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Haloperidol exerts its effects at the molecular level through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain
Temporal Effects in Laboratory Settings
Studies on Haloperidol have shown that it can lead to inhibitory/excitatory imbalance in striatal D1-neurons . Whether Haloperidol N-Oxide has similar effects over time is yet to be determined.
Dosage Effects in Animal Models
The effects of varying dosages of Haloperidol N-Oxide in animal models have not been extensively studied. Studies on Haloperidol have shown specific effects on animal behavioral patterns
Metabolic Pathways
The metabolic pathways involving Haloperidol N-Oxide are not well characterized. Haloperidol is metabolized via several pathways, including glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation
Transport and Distribution
The transport and distribution of Haloperidol N-Oxide within cells and tissues have not been extensively studied. Haloperidol is known to be distributed in the body and can cross the blood-brain barrier . Whether Haloperidol N-Oxide shares similar transport and distribution characteristics is yet to be determined.
属性
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFGVWYVWUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473907 | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148406-51-3 | |
| Record name | Haloperidol N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




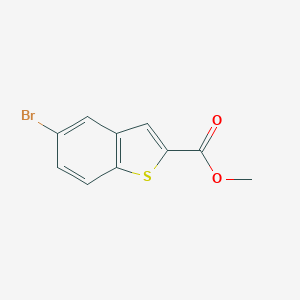
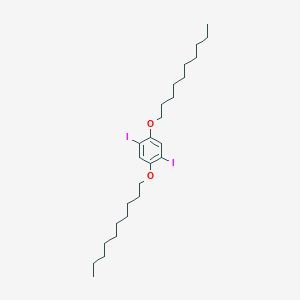

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
